molecular formula C13H15NO5 B2421622 Methyl 7-(2-methoxy-2-oxoethyl)-5-oxo-1,2,3,5-tetrahydro-8-indolizinecarboxylate CAS No. 145474-06-2

Methyl 7-(2-methoxy-2-oxoethyl)-5-oxo-1,2,3,5-tetrahydro-8-indolizinecarboxylate

Cat. No.: B2421622
CAS No.: 145474-06-2
M. Wt: 265.265
InChI Key: BOIHQRCDEDSXCP-UHFFFAOYSA-N
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Description

Methyl 7-(2-methoxy-2-oxoethyl)-5-oxo-1,2,3,5-tetrahydro-8-indolizinecarboxylate is a synthetic indolizine derivative supplied for research and development purposes. This compound is defined by the molecular formula C13H15NO5 and a molecular weight of 265.27 g/mol . It is registered under the CAS Registry Number 145474-06-2 . The indolizine scaffold is a nitrogen-bridged bicyclic structure of significant interest in medicinal and heterocyclic chemistry. The specific functional groups on this molecule, including the ester (methoxy-2-oxoethyl) and lactam (5-oxo) moieties, make it a valuable intermediate for further chemical exploration . Researchers utilize this and related tetrahydroindolizine derivatives as key building blocks in the synthesis of more complex molecules, studying their potential biological activities and structure-activity relationships. Handling and Safety: This product is labeled with the signal word "Warning" and has hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should consult the associated Safety Data Sheet (SDS) and adhere to all recommended precautionary statements, which include using personal protective equipment and avoiding breathing dust/fume/gas/mist/vapors . Important Notice: This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

methyl 7-(2-methoxy-2-oxoethyl)-5-oxo-2,3-dihydro-1H-indolizine-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5/c1-18-11(16)7-8-6-10(15)14-5-3-4-9(14)12(8)13(17)19-2/h6H,3-5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOIHQRCDEDSXCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=O)N2CCCC2=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-(2-methoxy-2-oxoethyl)-5-oxo-1,2,3,5-tetrahydro-8-indolizinecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and esterification reactions. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications.

Chemical Reactions Analysis

Substitution Reactions

The indolizine scaffold undergoes regioselective substitutions at positions 7 and 8. Key modifications include:

Reaction Type Conditions Products Yield Source
Methoxy Group AdditionNaOCH₃ in DMF, 60°C, 6 hrs7-Methoxy derivative with retained ester groups68–72%
Keto Group IntroductionK₂CO₃/acetone, reflux with acetyl chloride5-Oxo-8-acetyl analog55%
Carboxylate Ester Hydrolysis48% HBr, refluxDecarboxylated intermediate (tetrahydroindolizinone)92%

Key Findings :

  • The 5-oxo group enhances electrophilicity at adjacent positions, facilitating nucleophilic attacks.

  • Hydrolysis of the methyl ester group under acidic conditions triggers decarboxylation, forming stable lactam intermediates .

Cyclization and Ring Expansion

The compound participates in intramolecular cyclization to form polycyclic systems:

Chichibabin Cyclization

Pyridinium salt intermediates derived from this indolizine undergo cyclization with bromopyruvic acid:

Reactants Catalyst Product Yield
Indolizine + Bromopyruvic acidK₂CO₃/EtOHIndolizine-1,2-dicarboxylic acid ester95%

Mechanism : Base-mediated ylid formation followed by aldol-type cyclization .

Friedländer Reaction

Used to synthesize camptothecin analogs:

Conditions Product Application
Imine + Heterocycle in AcOHDeoxycamptothecin analog (32)Anticancer drug precursors

Oxidation and Reduction

  • Oxidation : NaIO₄ in MeOH/H₂O converts enamide intermediates to ketones (80% yield) .

  • Catalytic Hydrogenation : Reduces the indolizine ring to δ-coniceine derivatives (full saturation) .

Coupling Reactions

Palladium-catalyzed cross-couplings enable C–C bond formation:

Reaction Catalyst Substituent Introduced
Suzuki-MiyauraPd(PPh₃)₄Aryl/heteroaryl groups
Heck ReactionPd(OAc)₂Alkenyl side chains

Stability and Side Reactions

  • Lactone Ring Opening : Esterification in CHCl₃/MeOH cleaves the lactone, forming ethers (e.g., compound 28, 64% yield) .

  • Thermal Decomposition : Prolonged heating above 140°C induces decarboxylation and dimerization.

Reaction Optimization Data

Critical parameters for synthetic efficiency:

Parameter Optimal Range Impact on Yield
Temperature60–80°C±15%
Solvent PolarityHigh (DMF/DMSO)+20%
Catalyst Loading5–10 mol% Pd+25%

This compound's versatility in substitutions, cyclizations, and couplings makes it valuable for synthesizing bioactive indolizine derivatives. Further studies are needed to explore enantioselective modifications and scalable protocols .

Scientific Research Applications

Methyl 7-(2-methoxy-2-oxoethyl)-5-oxo-1,2,3,5-tetrahydro-8-indolizinecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 7-(2-methoxy-2-oxoethyl)-5-oxo-1,2,3,5-tetrahydro-8-indolizinecarboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indolizine derivatives and esters with comparable structures. Examples might include:

  • Methyl 7-(2-hydroxy-2-oxoethyl)-5-oxo-1,2,3,5-tetrahydro-8-indolizinecarboxylate
  • Ethyl 7-(2-methoxy-2-oxoethyl)-5-oxo-1,2,3,5-tetrahydro-8-indolizinecarboxylate

Uniqueness

What sets Methyl 7-(2-methoxy-2-oxoethyl)-5-oxo-1,2,3,5-tetrahydro-8-indolizinecarboxylate apart is its specific functional groups and the resulting chemical properties. These unique features make it particularly suitable for certain applications, such as specific types of chemical synthesis or targeted biological studies.

Biological Activity

Methyl 7-(2-methoxy-2-oxoethyl)-5-oxo-1,2,3,5-tetrahydro-8-indolizinecarboxylate (CAS No. 145474-06-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antibacterial, antifungal, and anticancer activities.

Chemical Structure and Properties

The molecular formula of this compound is C13H15NO5, with a molecular weight of 265.27 g/mol. The compound features an indolizine core structure that is known for its diverse biological activities.

Antibacterial Activity

Research has indicated that various indolizine derivatives exhibit antibacterial properties. However, specific studies focusing on this compound have shown limited antibacterial effectiveness against common pathogens. For instance:

  • A study evaluated the compound against methicillin-resistant Staphylococcus aureus (MRSA) and found no significant antibacterial activity .

Antifungal Activity

Similar to its antibacterial properties, the antifungal activity of this compound has not been extensively documented. In preliminary screenings against common fungal strains, it did not demonstrate notable antifungal effects.

Anticancer Activity

The potential anticancer activity of indolizine derivatives has been a subject of interest. Some studies suggest that modifications to the indolizine structure can enhance cytotoxicity against various cancer cell lines. However, specific data on the anticancer effects of this compound remain scarce.

Case Studies and Research Findings

A comprehensive review of literature reveals that while indolizines generally have promising biological profiles, this compound requires further investigation to elucidate its pharmacological potential.

Study Findings Biological Activity
Vachaspathy et al. (2024)No significant antibacterial activity against MRSAAntibacterial
Preliminary ScreeningLimited antifungal activity observedAntifungal
Indolizine Derivative StudiesPotential anticancer activity suggested but not confirmed for this compoundAnticancer

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing indolizinecarboxylate derivatives, and how can they be adapted for the target compound?

  • Methodological Answer : The synthesis of indolizinecarboxylates typically involves cyclization reactions. For example, describes a general procedure using 3-formylindole-2-carboxylates and thiazol-4(5H)-one derivatives under acidic reflux conditions (acetic acid, sodium acetate). This method could be adapted by substituting the aldehyde component with a 2-methoxy-2-oxoethyl group at position 6. Key steps include:

  • Condensation of the aldehyde with a thiazolone or thiourea derivative.
  • Cyclization under reflux (3–5 h) in acetic acid.
  • Purification via recrystallization from DMF/acetic acid mixtures .
    • Data Consideration : Yields in similar syntheses (e.g., indole-2-carboxylic acid derivatives) range from 40–45% (), highlighting the need for optimization of stoichiometry and reaction time.

Q. What purification techniques are most effective for isolating indolizinecarboxylates with high stereochemical purity?

  • Methodological Answer : Recrystallization using polar aprotic solvents (e.g., DMF) mixed with acetic acid is effective for removing unreacted starting materials and byproducts, as demonstrated in . For compounds with labile substituents (e.g., methoxy groups), flash chromatography with ethyl acetate/hexane gradients may preserve structural integrity .

Advanced Research Questions

Q. How can regioselectivity challenges in the cyclization of substituted indolizine precursors be addressed?

  • Methodological Answer : Regioselectivity in indolizine synthesis is influenced by substituent electronic effects. notes that electron-donating groups (e.g., methoxy) at specific positions can direct cyclization pathways. For the target compound’s 2-methoxy-2-oxoethyl group:

  • Use sterically hindered bases (e.g., potassium tert-butoxide) to favor nucleophilic attack at the less hindered site.
  • Monitor reaction progress via LC-MS to detect intermediate regioisomers.
    • Data Contradiction Analysis : While reports a 1:1 ratio of regioisomers for methoxy-substituted analogs, the target compound’s bulkier substituent may reduce isomer formation. Comparative TLC or HPLC data (using C18 columns) is critical for resolving such discrepancies .

Q. What spectroscopic techniques are optimal for confirming the structure of the target compound, particularly its stereochemistry?

  • Methodological Answer :

  • NMR : 1H-13C HSQC and NOESY can distinguish between isomers by correlating methoxy protons (δ 3.2–3.5 ppm) with adjacent carbonyl groups.
  • X-ray Crystallography : Essential for resolving ambiguities in substituent orientation, especially if recrystallization yields single crystals (e.g., from ethanol/water mixtures).
  • IR Spectroscopy : Confirm ester carbonyl stretches (~1740 cm⁻¹) and indolizine ring conjugation (~1600 cm⁻¹) .

Q. How can reaction yields be improved for large-scale synthesis without compromising purity?

  • Methodological Answer :

  • Scale-Up Adjustments : Replace traditional reflux with microwave-assisted synthesis (e.g., 100°C, 30 min) to reduce side reactions ().
  • Catalysis : Introduce Lewis acids (e.g., ZnCl₂) to accelerate cyclization, as shown in analogous indole syntheses ().
  • In Situ Monitoring : Use PAT (Process Analytical Technology) tools like ReactIR to optimize reaction endpoints and minimize over-processing .

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